2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Overview
Description
Pyrrolo[2,3-b]quinoxalines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The specific compound , due to its unique substitution pattern, is likely of interest for its novel properties and potential as a lead compound in pharmaceutical research.
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives often involves palladium-catalyzed amination, regioselective cyclization, and functional group transformations. For example, ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized through a regioselective palladium-catalyzed monoamination, demonstrating a method that could potentially be adapted for the synthesis of 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Guillon et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]quinoxalines is characterized by their fused bicyclic system, which impacts their electronic distribution and overall chemical reactivity. X-ray crystallography and computational modeling are commonly employed to elucidate these structures, providing insights into their three-dimensional conformation and potential interaction sites for binding with biological targets.
Chemical Reactions and Properties
Pyrrolo[2,3-b]quinoxalines undergo various chemical reactions, including N-alkylation, cycloadditions, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. These reactions expand the chemical space of these compounds, enabling the exploration of their pharmacological potential.
Physical Properties Analysis
The physical properties of pyrrolo[2,3-b]quinoxalines, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Polymorphic forms can exhibit different physical properties, which may affect their bioavailability and stability (Shishkina et al., 2018).
Scientific Research Applications
Polymorphic Modifications in Similar Compounds :
- Research on a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, suggesting potential as a new hypertension remedy. This study also discovered two polymorphic modifications of the compound, highlighting differences in crystal packing and organizational levels in these forms (Shishkina et al., 2018).
Synthesis of Analogous Compounds :
- The first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines and fused-ring pyrrolopyridines has been reported. This synthesis is significant for producing nitrogen analogues of thienopyridines, which are known for their potent bioactivities but poor aqueous solubility (Pilkington et al., 2016).
Development of Inhibitors :
- A study on 3-quinoline carboxamides discovered and optimized these compounds as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This development is crucial for potential therapeutic applications, especially in targeting specific molecular pathways (Degorce et al., 2016).
Antimalarial Activity :
- Novel series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro antimalarial activity. This represents an important step in the search for new antimalarial compounds (Guillon et al., 2008).
Synthesis and Reactions for Antimicrobial Activity :
- The synthesis and reactions of novel thieno[2,3-b]quinoxalines, exploring their potential as antimicrobial agents. This research highlights the versatile nature of these compounds in developing new antimicrobial solutions (El-Shareif et al., 2003).
Synthesis and Cytotoxicity Studies :
- A study on the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives and their cytotoxicity against various cell lines. This research contributes to the understanding of the anticancer potential of these compounds (Hung et al., 2014).
Future Directions
The synthesized compounds could be used in future research for the development of new antibiotics . Some of the synthesized compounds showed the same values compared to tetracycline in terms of minimum inhibition concentration and minimum bactericidal concentration determinations against Micrococcus luteus and Pseudomonas aeruginosa .
properties
IUPAC Name |
2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOFYGGJZCEPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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